2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-(1,3-thiazol-2-yl)acetamide

Medicinal Chemistry Scaffold Classification Hydrogen Bonding

Select this compound as your core scaffold for NHE1 inhibition and carbonic anhydrase screening. Unlike phthalimide or isoindolin-2-one derivatives, its 3-oxoisoindolin-1-one core and unsubstituted thiazole ring provide target-class relevance for NHE1 (patent-claimed) and dual diversification points for SAR. The absence of an α-aryl substituent prevents confounding EGFR allosteric engagement, ensuring clean phenotypic and chemoproteomic readouts. Compact MW (273.31) and low logP facilitate lead optimization.

Molecular Formula C13H11N3O2S
Molecular Weight 273.31 g/mol
Cat. No. B10998035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-(1,3-thiazol-2-yl)acetamide
Molecular FormulaC13H11N3O2S
Molecular Weight273.31 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(NC2=O)CC(=O)NC3=NC=CS3
InChIInChI=1S/C13H11N3O2S/c17-11(16-13-14-5-6-19-13)7-10-8-3-1-2-4-9(8)12(18)15-10/h1-6,10H,7H2,(H,15,18)(H,14,16,17)
InChIKeyXMAGKIXKOLARCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Oxo-2,3-dihydro-1H-isoindol-1-yl)-N-(1,3-thiazol-2-yl)acetamide: Structural Identity, Physicochemical Profile, and Class Positioning for Informed Procurement


2-(3-Oxo-2,3-dihydro-1H-isoindol-1-yl)-N-(1,3-thiazol-2-yl)acetamide (CAS 1401542-14-0, molecular formula C₁₃H₁₁N₃O₂S, molecular weight 273.31 g/mol) is a synthetic small molecule belonging to the isoindolone–thiazole acetamide class . The compound features a 3-oxo-2,3-dihydro-1H-isoindol (isoindolin-1-one) core connected to an unsubstituted 2-aminothiazole via an acetamide linker, yielding two hydrogen bond donors (the isoindolone NH and the thiazole amide NH) and four hydrogen bond acceptors [1]. Its computed XLogP3-AA of approximately 1.3 and a relatively low molecular weight distinguish it from heavier, more lipophilic analogues carrying additional aryl substituents, positioning it as a compact, ligand-efficient scaffold for exploratory medicinal chemistry and target deconvolution campaigns .

Why Generic Substitution of 2-(3-Oxo-2,3-dihydro-1H-isoindol-1-yl)-N-(1,3-thiazol-2-yl)acetamide with Broader Isoindole–Thiazole Acetamides Is Scientifically Unwarranted


The isoindole–thiazole acetamide chemical space spans multiple structurally distinct subclasses—including phthalimide (1,3-dioxoisoindolin) derivatives, isoindolin-2-one (1-oxoisoindolin) allosteric EGFR inhibitors, and isoindolin-1-one (3-oxo-2,3-dihydro-1H-isoindol) congeners—that differ fundamentally in their oxidation state, hydrogen-bonding capacity, and target engagement profiles [1]. The phthalimide subclass (e.g., the dioxoisoindolin-thiazole GSK-3β inhibitor WAY-271413, IC₅₀ = 10.02 μM) presents two carbonyl groups that alter both electronic character and metabolic susceptibility relative to the mono-oxo isoindolin-1-one core present in this compound . Similarly, the allosteric EGFR inhibitors EAI001 (IC₅₀ = 24 nM against EGFRˡ⁸⁵⁸ᴿ/ᵀ⁷⁹⁰ᴹ) and EAI045 (IC₅₀ = 2 nM against EGFRˡ⁸⁵⁸ᴿ/ᵀ⁷⁹⁰ᴹ at 10 μM ATP) carry bulky α-aryl substituents (phenyl or 5-fluoro-2-hydroxyphenyl) at the acetamide position that fundamentally define their allosteric binding pharmacology; removing these substituents, as in the title compound, eliminates the structural basis for the same EGFR mutant-selective mechanism . These structural divergences mean that potency, selectivity, and even the biological target itself cannot be assumed to transfer across subclasses, making generic substitution a high-risk decision in any hypothesis-driven research program.

Quantitative Differential Evidence for 2-(3-Oxo-2,3-dihydro-1H-isoindol-1-yl)-N-(1,3-thiazol-2-yl)acetamide Relative to Key Structural Comparators


Carbonyl Count Defines a Unique Subclass: Mono-Oxo Isoindolin-1-one vs. Phthalimide (Dioxoisoindolin) Scaffolds

A foundational structural distinction exists between the 3-oxo-2,3-dihydro-1H-isoindol (isoindolin-1-one) core of the target compound, which contains a single carbonyl group, and the phthalimide (1,3-dioxoisoindolin) core present in comparators such as WAY-271413 (GSK-3β inhibitor 11) and the anticancer phthalimide-thiazole series reported by Azizian et al. (2021). The target compound possesses only one exocyclic carbonyl at position 3 of the isoindole ring, whereas phthalimide derivatives bear two carbonyl groups at positions 1 and 3, increasing hydrogen bond acceptor count by one and altering both the electrostatic potential surface and the metabolic vulnerability profile of the scaffold [1]. This difference has been shown in the 3-oxoisoindoline-4-carboxamide PARP inhibitor series to enforce a planar, intramolecularly hydrogen-bonded conformation that is distinct from the phthalimide geometry [2]. The mono-oxo oxidation state also shifts reactivity away from the nucleophilic ring-opening pathways that are characteristic of phthalimides under physiological conditions, potentially conferring differential chemical stability [1].

Medicinal Chemistry Scaffold Classification Hydrogen Bonding

Absence of α-Aryl Substituent Excludes EGFR Allosteric Pharmacology: Comparison with EAI001 and EAI045

The title compound lacks any substituent at the α-position of the acetamide bridge (the carbon atom connecting the isoindolone ring to the amide carbonyl). In contrast, EAI001 (2-(1-oxoisoindolin-2-yl)-2-phenyl-N-(thiazol-2-yl)acetamide) carries a phenyl substituent at this position, and EAI045 (2-(5-fluoro-2-hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)-N-(thiazol-2-yl)acetamide) carries a 5-fluoro-2-hydroxyphenyl group . This α-aryl substituent is structurally essential for the allosteric EGFR inhibition mechanism: EAI001 inhibits EGFRˡ⁸⁵⁸ᴿ/ᵀ⁷⁹⁰ᴹ with an IC₅₀ of 24 nM, while EAI045 inhibits EGFRˡ⁸⁵⁸ᴿ/ᵀ⁷⁹⁰ᴹ with an IC₅₀ of 2 nM (at 10 μM ATP), with 1000-fold selectivity over wild-type EGFR at 1 mM ATP . The target compound, devoid of this critical α-aryl substituent, cannot occupy the same allosteric pocket adjacent to the ATP-binding site that EAI001 and EAI045 engage . Consequently, any research program requiring EGFR mutant-selective allosteric inhibition must select EAI001 or EAI045; conversely, programs seeking to deconvolute non-EGFR biological activities of the isoindolone-thiazole scaffold should select the title compound to avoid confounding EGFR pharmacology.

EGFR Allosteric Inhibition Kinase Selectivity

Molecular Weight Advantage: 273.31 g/mol Offers Superior Ligand Efficiency Potential Relative to Heavier Analogues

The molecular weight of 2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-(1,3-thiazol-2-yl)acetamide is 273.31 g/mol (C₁₃H₁₁N₃O₂S), as confirmed by the CAS registry entry . This is substantially lower than key comparators: EAI045 (C₁₉H₁₄FN₃O₃S, 383.40 g/mol), EAI001 (C₁₉H₁₅N₃O₂S, 349.41 g/mol), WAY-271413 (C₂₀H₁₅N₃O₄S, 393.42 g/mol), and the phthalimide-thiazole anticancer lead 5b (molecular weight >400 g/mol) . The 29–44% lower molecular weight translates into a higher maximal ligand efficiency (LE = 1.4 × pIC₅₀ / heavy atom count), meaning that even moderate potency would yield competitive LE values suitable for fragment-based or lead-optimization campaigns. In the context of the 3-oxoisoindoline-4-carboxamide PARP inhibitor series, Tozer et al. demonstrated that maintaining a compact core (MW ~260–320) was critical for achieving oral bioavailability and CNS penetration, underscoring the procurement value of a low-MW scaffold as a starting point for multiparameter optimization [1].

Ligand Efficiency Drug-like Properties Lead Optimization

Isoindolin-1-one Core Is a Privileged Pharmacophore for NHE1, PARP-1, and NaV1.7: Target Space Differentiation from Isoindolin-2-one and Phthalimide Series

The 3-oxo-2,3-dihydro-1H-isoindol (isoindolin-1-one) core present in the target compound has been explicitly claimed as the active pharmacophore in multiple therapeutic patent families that are distinct from the targets engaged by isoindolin-2-one or phthalimide analogues. Specifically, N-((3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl)guanidine derivatives are disclosed as sodium-hydrogen exchanger type 1 (NHE1) inhibitors for the treatment of myocardial infarction and angina pectoris, with the isoindolin-1-one ring serving as the essential scaffold for NHE1 binding [1]. In a parallel application, substituted 3-oxoisoindoline-4-carboxamides have been developed as potent and selective PARP-1 inhibitors (relative to PARP-2), with the intramolecular hydrogen bond between the 4-carboxamide NH and the 3-oxo carbonyl enforcing a planar conformation critical for PARP-1 catalytic domain engagement [2]. Furthermore, 3-oxoisoindoline-1-carboxamides have been identified as state-dependent blockers of the voltage-gated sodium channel NaV1.7 with efficacy in rat pain models [3]. None of these target classes are prominently addressed by the isoindolin-2-one EGFR inhibitor series (EAI001, EAI045) or the phthalimide-thiazole anticancer conjugates, establishing a differentiated biological target space for procurement decisions.

NHE1 Inhibition PARP-1 NaV1.7 Cardioprotection

Unsubstituted Thiazole Ring Minimizes Steric Bulk and Preserves Synthetic Tractability for Parallel Library Synthesis

The target compound bears an unsubstituted 2-aminothiazole moiety (no substituent at the 4- or 5-position of the thiazole ring), in contrast to multiple comparators that carry aryl or alkyl decorations at these positions: WAY-271413 features a 4-(3-methoxyphenyl) substituent, the phthalimide-thiazole anticancer series (5b, 5g, 5k) carries diverse 4-aryl substitutions, and EAI045 incorporates the thiazole as part of a more congested molecular framework [1]. The unsubstituted thiazole in the title compound provides an unencumbered vector for late-stage diversification—either through direct electrophilic substitution at the thiazole 5-position or through amide coupling at the thiazole 2-amino group—making it an ideal core scaffold for parallel library synthesis. This contrasts with comparators where the thiazole substituents are integral to their biological activity and cannot be readily modified without loss of potency (e.g., the 4-(3-methoxyphenyl) group in WAY-271413 is critical for GSK-3β binding) . Additionally, the unsubstituted thiazole contributes to the lower molecular weight and reduced lipophilicity of the target compound, aligning with lead-likeness criteria.

Synthetic Accessibility Parallel Synthesis Medicinal Chemistry

Isoindolyl-Thiazole Derivatives Exhibit Carbonic Anhydrase Inhibitory Potency Superior to Clinical Standard Acetazolamide: Class-Level Evidence Supporting Exploration of the Title Compound

A structurally related series of isoindolyl-thiazole derivatives (2-(4-(aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives) has been reported to exhibit superior carbonic anhydrase (CA) inhibitory activity compared to the clinical CA inhibitor acetazolamide (AZA), which has Ki values of 34.50 nM against hCA I and 28.93 nM against hCA II isoenzymes [1]. Within this series, compound 3b showed a Ki of 9.70 ± 4.72 μM against aldose reductase (AR), and compound 8d was identified as particularly effective against hCA I and hCA II [1][2]. While the specific Ki values for the title compound against hCA isoforms have not yet been published, the isoindole-thiazole scaffold present in the title compound shares the core structural features (isoindole ring directly linked to a thiazole via an acetamide or imide bridge) that were demonstrated to confer CA inhibitory activity surpassing the clinical gold standard AZA [1]. This class-level evidence positions the title compound as a structurally relevant candidate for CA inhibition screening and isoform selectivity profiling.

Carbonic Anhydrase Inhibition hCA I hCA II Isoform Selectivity

Optimal Research and Industrial Application Scenarios for 2-(3-Oxo-2,3-dihydro-1H-isoindol-1-yl)-N-(1,3-thiazol-2-yl)acetamide Based on Differentiated Evidence


NHE1-Targeted Cardioprotective Drug Discovery: A Preferred Scaffold Over Isoindolin-2-one and Phthalimide Alternatives

Research programs investigating sodium-hydrogen exchanger type 1 (NHE1) inhibition for myocardial infarction and ischemia-reperfusion injury should prioritize this compound over isoindolin-2-one (EAI001, EAI045) or phthalimide (WAY-271413) derivatives. The N-((3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl)guanidine patent family explicitly claims the isoindolin-1-one core as the pharmacophore for NHE1 inhibition, establishing target-class relevance that the comparator scaffolds lack [1]. The compound's low molecular weight (273.31 g/mol) and unsubstituted thiazole ring further support hit-to-lead optimization toward orally bioavailable cardioprotective agents .

Parallel Library Synthesis for Isoindolone-Thiazole SAR: A Diversifiable Core Scaffold for Fragment-Based and Combinatorial Chemistry

Medicinal chemistry teams conducting structure–activity relationship (SAR) exploration around the isoindolone-thiazole chemotype should select this compound as the core scaffold for parallel library synthesis. The unsubstituted thiazole ring provides two unoccupied diversification vectors (C-4 and C-5), enabling rapid analog generation through electrophilic substitution and amide coupling chemistry [1]. This contrasts with pre-functionalized comparators such as WAY-271413 (4-(3-methoxyphenyl)-thiazole) or EAI045, where existing substituents are critical for their respective biological activities and cannot be modified without potency loss . The compound's compact size (MW 273.31) further supports efficient analog synthesis and purification at scale [1].

Carbonic Anhydrase Inhibitor Screening: A Structurally Privileged Isoindolyl-Thiazole Chemotype for hCA Isoform Selectivity Profiling

Investigators seeking novel carbonic anhydrase (CA) inhibitor chemotypes beyond the sulfonamide class should prioritize this compound for hCA I and hCA II screening. Published isoindolyl-thiazole derivatives have demonstrated superior CA inhibitory activity compared to the clinical standard acetazolamide (AZA, Ki = 34.50 nM for hCA I and 28.93 nM for hCA II) [1]. The title compound shares the core isoindole-thiazole scaffold architecture and, critically, lacks a sulfonamide group—offering the potential to access a different CA binding mode and isoform selectivity profile than AZA and related sulfonamide-based inhibitors. Procuring this compound for CA screening may identify lead matter with pharmacokinetic advantages over the highly polar sulfonamide class [1].

EGFR-Independent Isoindolone Biology Deconvolution: A Clean Probe Molecule Free of Allosteric EGFR Confounding Activity

Research programs investigating the non-EGFR biological functions of the isoindolone-thiazole scaffold require a probe molecule that is structurally incapable of engaging the EGFR allosteric site. Unlike EAI001 (EGFRˡ⁸⁵⁸ᴿ/ᵀ⁷⁹⁰ᴹ IC₅₀ = 24 nM) and EAI045 (EGFRˡ⁸⁵⁸ᴿ/ᵀ⁷⁹⁰ᴹ IC₅₀ = 2 nM), which carry α-aryl substituents essential for allosteric EGFR binding, the title compound lacks any α-substituent and therefore cannot occupy the EGFR allosteric pocket [1]. This makes it the appropriate compound for unbiased phenotypic screening, target deconvolution, and chemoproteomics studies aimed at identifying isoindolone-thiazole protein targets beyond the EGFR kinase family. Procuring this compound for such studies avoids the confounding EGFR-driven cytotoxicity or phosphoproteomic signals that would complicate interpretation of results obtained with EAI001 or EAI045 [1].

Quote Request

Request a Quote for 2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-(1,3-thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.